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molecular formula C9H11N B026639 (R)-(-)-1-Aminoindan CAS No. 10277-74-4

(R)-(-)-1-Aminoindan

Cat. No. B026639
M. Wt: 133.19 g/mol
InChI Key: XJEVHMGJSYVQBQ-SECBINFHSA-N
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Patent
US06525222B2

Procedure details

A continuously operated high-pressure reactor was packed with 250 cm3 of catalyst A and, at 130° C. and 100 bar, charged hourly from the base with 32 g of a methanolic α-indanone solution (80% by weight indanone), 55 ml of liquid ammonia and 15 1 (Stp) of hydrogen. Excess ammonia and methanol were then distilled off. The collected discharges from the reaction were analyzed by gas chromatography: 1-aminoindane was obtained in a yield of 91.8%.
Quantity
32 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
catalyst A
Quantity
250 mL
Type
catalyst
Reaction Step Two
Yield
91.8%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:3](=O)[CH2:2]1.[NH3:11].[H][H]>>[NH2:11][CH:3]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH2:1][CH2:2]1

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
C1CC(=O)C2=CC=CC=C21
Name
liquid
Quantity
55 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
catalyst A
Quantity
250 mL
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Excess ammonia and methanol were then distilled off

Outcomes

Product
Name
Type
product
Smiles
NC1CCC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06525222B2

Procedure details

A continuously operated high-pressure reactor was packed with 250 cm3 of catalyst A and, at 130° C. and 100 bar, charged hourly from the base with 32 g of a methanolic α-indanone solution (80% by weight indanone), 55 ml of liquid ammonia and 15 1 (Stp) of hydrogen. Excess ammonia and methanol were then distilled off. The collected discharges from the reaction were analyzed by gas chromatography: 1-aminoindane was obtained in a yield of 91.8%.
Quantity
32 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
catalyst A
Quantity
250 mL
Type
catalyst
Reaction Step Two
Yield
91.8%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:3](=O)[CH2:2]1.[NH3:11].[H][H]>>[NH2:11][CH:3]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH2:1][CH2:2]1

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
C1CC(=O)C2=CC=CC=C21
Name
liquid
Quantity
55 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
catalyst A
Quantity
250 mL
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Excess ammonia and methanol were then distilled off

Outcomes

Product
Name
Type
product
Smiles
NC1CCC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06525222B2

Procedure details

A continuously operated high-pressure reactor was packed with 250 cm3 of catalyst A and, at 130° C. and 100 bar, charged hourly from the base with 32 g of a methanolic α-indanone solution (80% by weight indanone), 55 ml of liquid ammonia and 15 1 (Stp) of hydrogen. Excess ammonia and methanol were then distilled off. The collected discharges from the reaction were analyzed by gas chromatography: 1-aminoindane was obtained in a yield of 91.8%.
Quantity
32 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
catalyst A
Quantity
250 mL
Type
catalyst
Reaction Step Two
Yield
91.8%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:3](=O)[CH2:2]1.[NH3:11].[H][H]>>[NH2:11][CH:3]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH2:1][CH2:2]1

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
C1CC(=O)C2=CC=CC=C21
Name
liquid
Quantity
55 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
catalyst A
Quantity
250 mL
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Excess ammonia and methanol were then distilled off

Outcomes

Product
Name
Type
product
Smiles
NC1CCC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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